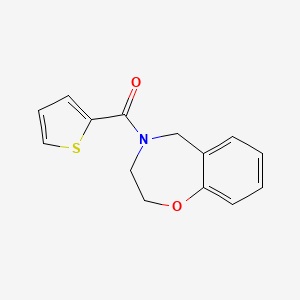![molecular formula C18H16ClN3O2 B6496947 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide CAS No. 952819-78-2](/img/structure/B6496947.png)
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide” is a derivative of the 1,3,4-oxadiazole moiety. This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to other 1,3,4-oxadiazole derivatives. The activities of these compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .科学研究应用
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide has been studied for its potential applications in scientific research. It has been used to study the effects of oxidative stress, inflammation, and apoptosis in various cell types. This compound has been shown to reduce the production of ROS, to inhibit the production of inflammatory cytokines, and to reduce the levels of apoptosis-related proteins. In addition, this compound has been used to study the effects of oxidative stress on the cardiovascular system, as well as its potential to reduce the risk of cancer.
作用机制
Target of Action
Oxadiazole derivatives, to which this compound belongs, have been reported to interact with a variety of biological targets, including enzymes, nucleic acids, and globular proteins .
Mode of Action
Oxadiazole derivatives are known to exhibit their biological activity through a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases . These interactions can lead to changes in cellular processes, contributing to their antiproliferative effects .
Biochemical Pathways
It is known that oxadiazole derivatives can influence a variety of biochemical pathways due to their interactions with different biological targets . These interactions can lead to downstream effects that contribute to their biological activity .
Result of Action
It is known that oxadiazole derivatives can have a variety of effects at the molecular and cellular level due to their interactions with different biological targets . These effects can contribute to their biological activity .
实验室实验的优点和局限性
The use of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide in laboratory experiments has several advantages. It is a readily available compound, and it is relatively inexpensive. In addition, it is easy to synthesize and store. However, there are some limitations to its use. This compound is a synthetic compound, and its effects may not be the same as those of natural compounds. In addition, its effects may vary depending on the cell type being studied.
未来方向
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide has been studied for its potential to act as an antioxidant, to reduce inflammation, and to reduce the risk of cardiovascular disease and cancer. However, further research is needed to understand its full potential. Future research should focus on understanding the mechanism of action of this compound, as well as its effects on different cell types. In addition, further research should focus on the potential applications of this compound in the treatment of various diseases. Finally, research should be conducted to explore the potential side effects of this compound.
合成方法
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide is synthesized through a two-step reaction, involving the conversion of 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl acetamide to this compound. To synthesize this compound, 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl acetamide is first reacted with 3,4-dimethylphenyl isocyanate in the presence of a base. This reaction results in the formation of the desired this compound.
属性
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-6-7-13(8-12(11)2)9-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)10-14/h3-8,10H,9H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTIXFFHUZJRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496864.png)
![N-(3-chlorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496873.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496875.png)
![N-[(4-fluorophenyl)methyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496878.png)
![2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B6496883.png)
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol](/img/structure/B6496884.png)
![N-(4-fluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496885.png)
![N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496893.png)
![4-[(3-methylphenyl)amino]oxolan-3-ol](/img/structure/B6496907.png)
![6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B6496914.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6496922.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B6496926.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B6496945.png)
